

An In-depth Technical Guide to the Solubility Profile of 1-(Phenylsulfonyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **1-(Phenylsulfonyl)pyrrolidine** (CAS No. 5033-22-7), a key intermediate in medicinal chemistry. Due to a lack of publicly available quantitative solubility data, this document provides a predictive qualitative analysis based on the compound's molecular structure. Furthermore, it outlines a comprehensive experimental protocol for determining its solubility in common organic solvents, enabling researchers to generate crucial data for applications in synthesis, purification, and formulation.

Introduction to 1-(Phenylsulfonyl)pyrrolidine

1-(Phenylsulfonyl)pyrrolidine is a sulfonamide-based building block utilized in the synthesis of various biologically active molecules. Its structure, featuring a polar sulfonyl group and a nonpolar phenyl ring attached to a pyrrolidine moiety, dictates its physicochemical properties, including solubility. Understanding its solubility is critical for designing reaction conditions, developing purification strategies like crystallization, and for formulation in drug discovery contexts.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for **1-(Phenylsulfonyl)pyrrolidine** can be predicted.

- **Structure:** The molecule possesses both polar (sulfonamide group) and non-polar (phenyl and pyrrolidine rings) characteristics.
- **Polar Aprotic Solvents:** It is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA). These solvents can interact with the polar sulfonamide group without having acidic protons that could react.
- **Polar Protic Solvents:** Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate. While the sulfonamide group can form hydrogen bonds, the overall non-polar character of the molecule may limit high solubility.
- **Non-Polar Solvents:** In non-polar solvents such as hexane and toluene, the solubility is predicted to be low due to the presence of the polar sulfonyl group.
- **Halogenated Solvents:** Solvents like dichloromethane and chloroform are expected to be effective at dissolving **1-(Phenylsulfonyl)pyrrolidine** due to their ability to solvate a range of organic compounds.

While predictive models are useful, empirical determination is necessary for accurate quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **1-(Phenylsulfonyl)pyrrolidine** in common organic solvents is not readily available. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent Classification	Solvent Name	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Notes
Polar Aprotic	Acetone				
	Acetonitrile				
	Dimethylformamide (DMF)				
	Dimethyl Sulfoxide (DMSO)				
Polar Protic	Methanol				
	Ethanol				
	Isopropanol				
	Water				
Non-Polar	Hexane				
	Toluene				
	Diethyl Ether				
Halogenated	Dichloromethane (DCM)				
	Chloroform				

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the isothermal equilibrium method to determine the solubility of **1-(Phenylsulfonyl)pyrrolidine**.

4.1. Materials and Equipment

- **1-(Phenylsulfonyl)pyrrolidine** (solid)

- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.2 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **1-(Phenylsulfonyl)pyrrolidine** to a series of vials.
 - Add a known volume (e.g., 5 mL) of each selected solvent to the corresponding vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **1-(Phenylsulfonyl)pyrrolidine** in the diluted solution using a calibrated HPLC or UV-Vis method.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Data Expression:
 - Express the solubility in terms of g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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